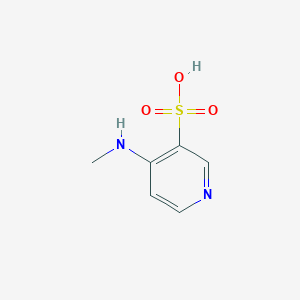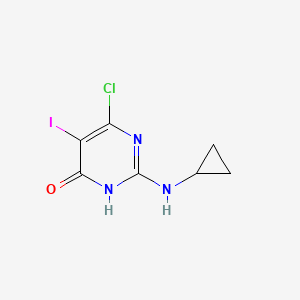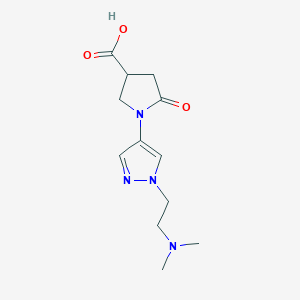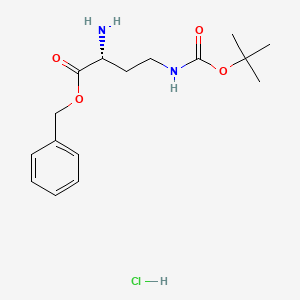
H-D-Dab(Boc)-OBzl.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Dab(Boc)-OBzl.HCl, also known as N-gamma-t-butyloxycarbonyl-D-2,4-diaminobutyric acid benzyl ester hydrochloride, is a chemical compound used in various research and industrial applications. It is a derivative of D-2,4-diaminobutyric acid, which is an amino acid. The compound is often used in peptide synthesis and other chemical reactions due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dab(Boc)-OBzl.HCl typically involves the protection of the amino groups of D-2,4-diaminobutyric acid. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The benzyl ester (OBzl) is introduced to protect the carboxyl group. The hydrochloride (HCl) salt form is often used to enhance the compound’s stability and solubility.
Protection of Amino Groups: The amino groups of D-2,4-diaminobutyric acid are protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxyl group is esterified using benzyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC).
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Dab(Boc)-OBzl.HCl undergoes various chemical reactions, including:
Substitution Reactions: The Boc and OBzl protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, while hydrogenation in the presence of a palladium catalyst is used to remove the OBzl group.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, various intermediates, and side products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
H-D-Dab(Boc)-OBzl.HCl has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of H-D-Dab(Boc)-OBzl.HCl involves its role as a protected amino acid derivative. The Boc and OBzl groups protect the reactive amino and carboxyl groups, respectively, allowing for selective reactions to occur. The compound can be incorporated into peptides and proteins, where it can influence their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
H-D-Dab(Boc)-OMe.HCl: This compound has a similar structure but with a methyl ester (OMe) instead of a benzyl ester (OBzl).
H-D-Dab(Boc)-OH: This compound lacks the ester group and is used as a free amino acid derivative.
H-D-Dab(Boc)-OBzl: This compound is similar but without the hydrochloride salt form.
Uniqueness
H-D-Dab(Boc)-OBzl.HCl is unique due to its specific protecting groups and salt form, which provide enhanced stability and solubility. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial.
Propiedades
Fórmula molecular |
C16H25ClN2O4 |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
benzyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-10-9-13(17)14(19)21-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3,(H,18,20);1H/t13-;/m1./s1 |
Clave InChI |
LXUBPLRBFFOHOR-BTQNPOSSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
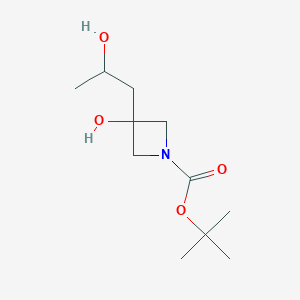
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)
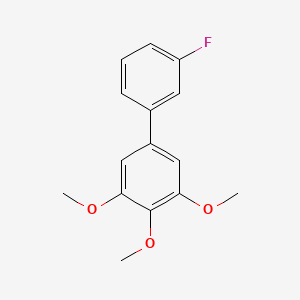
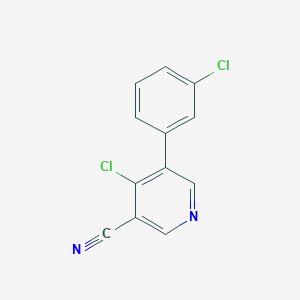
![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)

